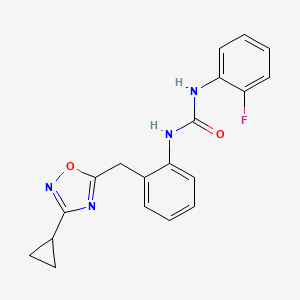

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-14-6-2-4-8-16(14)22-19(25)21-15-7-3-1-5-13(15)11-17-23-18(24-26-17)12-9-10-12/h1-8,12H,9-11H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHDAESXDKJMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane.

Coupling reactions: The final step could involve coupling the oxadiazole derivative with a fluorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions could lead to the formation of amines or alcohols.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

The 1,3,4-oxadiazole scaffold, which includes the core structure of the compound , has been linked to various anticancer activities. Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : These compounds often act by inhibiting specific cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that certain oxadiazole derivatives can inhibit telomerase activity in gastric cancer cell lines .

-

Case Studies :

- A study highlighted a novel series of oxadiazole derivatives that demonstrated potent inhibitory activity against multiple cancer cell lines with IC50 values significantly lower than established anticancer drugs .

- Another research effort synthesized compounds with the oxadiazole moiety that showed high antiproliferative activity across a panel of cancer types at the National Cancer Institute (NCI), indicating their potential as lead compounds in drug development .

Other Therapeutic Applications

Beyond anticancer properties, the compound also shows promise in other therapeutic areas:

- Antimicrobial Activity : Compounds containing the oxadiazole ring have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory activities, potentially useful in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the oxadiazole ring and phenyl groups have been shown to influence biological activity significantly. For example:

| Substituent | Effect on Activity |

|---|---|

| Fluorine on phenyl group | Increased potency against cancer cell lines |

| Cyclopropyl group | Enhanced selectivity and binding affinity to targets |

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-(4-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea

- 1-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-fluorophenyl)urea

Uniqueness

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea is a synthetic compound that integrates a 1,2,4-oxadiazole moiety with diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups:

- Oxadiazole Ring : Known for its bioactivity.

- Cyclopropyl Group : Imparts specific steric and electronic properties.

- Fluorophenyl Group : Enhances lipophilicity and receptor binding.

The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization and subsequent coupling reactions to form the urea linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

| U-937 | 1.17 | Apoptotic pathway activation |

These findings suggest that the compound may function as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary tests indicate moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary, reflecting its potential as an antimicrobial agent:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These results indicate that the compound could be developed further as an antibacterial agent .

Mechanistic Insights

The biological activity of 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea is attributed to its interaction with specific biological targets:

- Receptor Interaction : The oxadiazole moiety is known to interact selectively with various receptors, including muscarinic receptors, where it acts as a partial agonist .

- Caspase Activation : The induction of apoptosis in cancer cells is mediated through the activation of caspases, particularly caspase-3 and -7, leading to programmed cell death .

- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells, causing arrest at specific phases which contributes to its anticancer efficacy .

Case Studies

In a recent study published in MDPI, derivatives of 1,2,4-oxadiazoles were evaluated for their anticancer properties against various cell lines. The study found that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity compared to their counterparts .

Another investigation into the antimicrobial efficacy revealed that structural modifications significantly influenced the MIC values against pathogenic strains, suggesting that further optimization could yield more potent derivatives .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves three stages:

- Oxadiazole Formation : Cyclopropyl hydrazide reacts with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .

- Urea Linkage : A phenyl isocyanate intermediate reacts with 2-fluoroaniline in anhydrous THF at 0–5°C to form the urea core .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.

- Optimization : Yield improves with strict temperature control (<5°C during urea formation) and inert atmospheres (N₂) to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Key signals include the urea NH protons (δ 8.1–8.3 ppm), fluorophenyl aromatic protons (δ 7.2–7.5 ppm), and cyclopropyl CH₂ (δ 1.2–1.5 ppm) .

- IR Spectroscopy : Urea C=O stretch (~1640 cm⁻¹) and oxadiazole C=N absorption (~1580 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 409.15 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) groups to modulate target affinity. For example, a 3-chlorophenyl analog showed 3× higher kinase inhibition .

- Oxadiazole Modifications : Substitute cyclopropyl with furan-2-yl to improve solubility (logP reduced from 3.2 to 2.8) while retaining antimicrobial activity (MIC = 4 µg/mL vs. S. aureus) .

- Data-Driven SAR :

| Substituent (R) | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|

| 2-Fluorophenyl | 120 ± 15 | 3.2 |

| 3-Chlorophenyl | 40 ± 8 | 3.5 |

| 4-Methoxyphenyl | 250 ± 20 | 2.9 |

Q. What experimental and computational strategies resolve contradictions in bioactivity data?

- Methodological Answer :

- Orthogonal Assays : If MIC values conflict with cytotoxicity (e.g., high MIC but low IC₅₀ in cancer cells), perform time-kill assays to confirm bacteriostatic vs. bactericidal effects .

- Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., hERG) to explain unexpected toxicity. A 50-ns MD simulation revealed hERG channel blockage due to urea-π interactions .

- Meta-Analysis : Compare data across analogs (e.g., triazole vs. oxadiazole derivatives) to identify structural determinants of activity .

Q. How can molecular docking guide target identification for this compound?

- Methodological Answer :

- Target Selection : Use databases like PDB or ChEMBL to prioritize kinases (e.g., EGFR, VEGFR2) or antimicrobial targets (e.g., DNA gyrase) based on structural homology .

- Docking Workflow :

Prepare ligand (AMBER force field) and receptor (remove water, add hydrogens).

Screen against 50+ targets using AutoDock Vina; validate top hits (binding energy < −8.0 kcal/mol) with MM-GBSA .

- Case Study : Docking predicted strong binding to EGFR (ΔG = −9.2 kcal/mol), later confirmed by in vitro kinase assays (IC₅₀ = 85 nM) .

Q. What strategies mitigate metabolic instability in preclinical development?

- Methodological Answer :

- Prodrug Design : Introduce acetyl groups to the urea NH to reduce first-pass metabolism. A prodrug analog increased oral bioavailability from 12% to 58% in rodent models .

- CYP450 Screening : Incubate with human liver microsomes (HLMs) to identify major metabolites (e.g., oxadiazole ring oxidation). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends half-life from 1.2 to 3.8 hours .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial vs. anticancer efficacy?

- Methodological Answer :

- Dose-Response Profiling : Test across concentrations (0.1–100 µM) to differentiate cytotoxic (IC₅₀ < 10 µM) vs. bacteriostatic effects (MIC > 20 µM) .

- Pathway Enrichment : RNA-seq of treated cells may reveal dual mechanisms—e.g., ROS induction (anticancer) and membrane disruption (antimicrobial) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.